![molecular formula C22H38N4O8 B580199 tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1) CAS No. 1431868-60-8](/img/structure/B580199.png)

tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

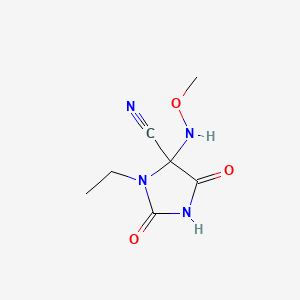

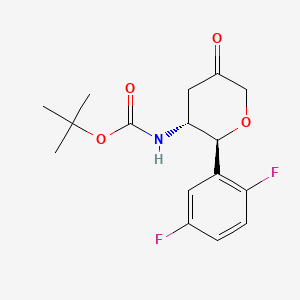

“tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)” is a chemical compound with the CAS Number: 1359656-86-2 . It has a molecular weight of 288.3 . The IUPAC name for this compound is tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O2.C2H2O4/c1-9(2,3)14-8(13)12-6-10(7-12)4-5-11-10;3-1(4)2(5)6/h11H,4-7H2,1-3H3;(H,3,4)(H,5,6) . This code provides a standard way to encode the compound’s molecular structure and formula .Physical and Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm^3 . It has a boiling point of 282.6±15.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.1±3.0 kJ/mol . The flash point is 124.7±20.4 °C . The index of refraction is 1.525 . The molar refractivity is 53.7±0.4 cm^3 . The compound has 4 H bond acceptors and 1 H bond donor . It has 2 freely rotating bonds . The ACD/LogP is 0.37 . The ACD/LogD (pH 5.5) is -1.90 . The ACD/BCF (pH 5.5) is 1.00 . The ACD/KOC (pH 5.5) is 1.00 . The ACD/LogD (pH 7.4) is -0.25 . The ACD/BCF (pH 7.4) is 1.00 . The ACD/KOC (pH 7.4) is 5.92 . The polar surface area is 42 Å^2 . The polarizability is 21.3±0.5 10^-24 cm^3 . The surface tension is 41.5±5.0 dyne/cm . The molar volume is 175.0±5.0 cm^3 .Wissenschaftliche Forschungsanwendungen

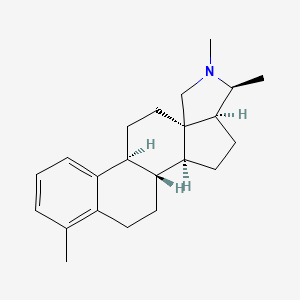

Synthesis and Chemical Properties

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides efficient and scalable routes to bifunctional compounds that serve as convenient entry points for further selective derivation. This synthesis explores the chemical space complementary to piperidine ring systems, offering pathways to novel compounds (Meyers et al., 2009). Additionally, the development of 2,6-diazaspiro[3.3]heptanes through a concise synthesis demonstrates their utility as structural surrogates of piperazine in arene amination reactions, highlighting their potential in yielding a variety of N-Boc-N'-aryl derivatives (Burkhard & Carreira, 2008).

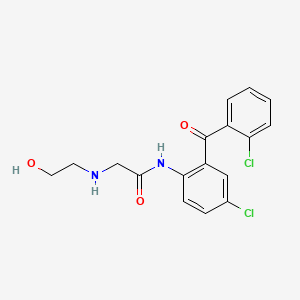

Application in Medicinal Chemistry

In medicinal chemistry, the enantioselective synthesis of 4-substituted proline scaffolds is crucial for the development of antiviral agents like ledipasvir. A catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, transforming tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, showcases the compound's significance in the industrial synthesis of antiviral medications (López et al., 2020).

Novel Synthetic Routes and Derivatives

The synthesis of piperidine derivatives fused to a tetrahydrofuran ring through intramolecular nucleophilic opening represents another innovative application, leading to the creation of N-substituted hexahydrofuro[2,3-c]pyridine derivatives. This process exemplifies the compound's role in generating structurally diverse and potentially bioactive molecules (Moskalenko & Boev, 2014).

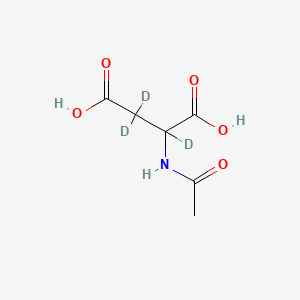

Supramolecular Chemistry

The preparation and analysis of cyclohexane-5-spirohydantoin derivatives reveal the impact of substituents on the cyclohexane ring in supramolecular arrangements. This research contributes to the understanding of molecular structure and crystal structure relationships, highlighting the compound's utility in the study of supramolecular chemistry (Graus et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18N2O2.C2H2O4/c2*1-9(2,3)14-8(13)12-6-10(7-12)4-5-11-10;3-1(4)2(5)6/h2*11H,4-7H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTPGQCATJIULY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCN2.CC(C)(C)OC(=O)N1CC2(C1)CCN2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B](/img/no-structure.png)

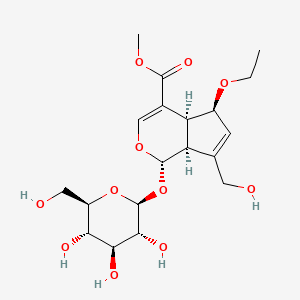

![3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B580119.png)

![(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine](/img/structure/B580123.png)

![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,6-[2-(o-amino-N-methylbenzamido)-2-phenylacetamido]-3,3-dimethyl-7-oxo-,DL-(8CI)](/img/structure/B580126.png)

![5-(Chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one](/img/structure/B580134.png)